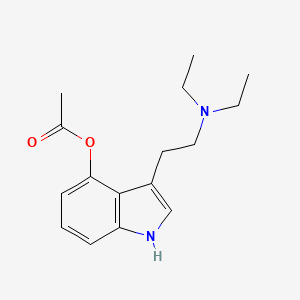

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate

Overview

Description

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an indole core substituted with a diethylaminoethyl group and an acetate ester, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Substitution with Diethylaminoethyl Group: The indole core is then alkylated with 2-chloro-N,N-diethylethylamine in the presence of a base such as potassium carbonate.

Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetate ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Hydrolysis: The acetate ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding alcohol and acetic acid.

Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to various oxidation products.

Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, chromium trioxide.

Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products:

Hydrolysis: Indole-4-ol and acetic acid.

Oxidation: Various oxidized indole derivatives.

Substitution: Substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

- Anti-inflammatory Effects : Research indicates that 4-AcO-DET may exhibit anti-inflammatory properties by modulating various biochemical pathways. Its potential to inhibit enzymes involved in inflammatory responses has made it a candidate for further exploration in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound could have anticancer effects, possibly through apoptosis induction in cancer cells. The interaction with specific receptors may play a role in its cytotoxicity against tumor cells .

Psychoactive Properties

Psychoactive Effects

- 4-AcO-DET has garnered attention for its psychoactive effects similar to other hallucinogens. Studies indicate that it interacts with serotonin receptors, particularly the 5-HT2A receptor, leading to psychedelic experiences . This interaction is crucial for understanding its potential therapeutic applications in mental health disorders.

Biological Studies

Biochemical Pathway Exploration

- The compound serves as a valuable probe for studying indole-related biochemical pathways. Its ability to influence receptor interactions allows researchers to investigate the roles of these pathways in various physiological processes.

Cardiovascular Research

Cardiotoxicity Concerns

- A significant area of research involves the cardiotoxic effects of 4-AcO-DET. Studies have shown that it can prolong the QT interval in electrocardiograms, which raises concerns about its safety profile when used recreationally . The compound's interaction with potassium channels has been identified as a potential mechanism for these adverse effects, emphasizing the need for caution in its application .

Industrial Applications

Synthesis of Complex Molecules

- In industrial settings, 4-AcO-DET may be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structural characteristics make it a valuable building block for developing new pharmaceuticals and chemical compounds.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate involves its interaction with various molecular targets:

Receptor Binding: It may act as an agonist or antagonist at serotonin receptors, similar to other indole derivatives.

Enzyme Inhibition: Potential to inhibit enzymes involved in inflammatory pathways.

Cellular Pathways: Modulation of intracellular signaling pathways, including those involving phospholipase C and calcium release.

Comparison with Similar Compounds

- 3-(2-(Dimethylamino)ethyl)-1H-indol-4-yl acetate

- 3-(2-(Diethylamino)ethyl)-1H-indol-3-yl acetate

- 3-(2-(Diethylamino)ethyl)-1H-indol-5-yl acetate

Comparison:

- Structural Differences: Variations in the position of the acetate group or the nature of the aminoethyl substituent.

- Biological Activity: Each compound may exhibit different pharmacological profiles due to slight structural changes.

- Chemical Properties: Differences in reactivity and stability based on the substituents and their positions on the indole core.

This detailed overview provides a comprehensive understanding of 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate, commonly known as 4-AcO-DET, is a synthetic compound belonging to the tryptamine class. This compound has garnered attention for its diverse biological activities, particularly its psychoactive properties and potential cardiotoxic effects. This article explores the biological activity of 4-AcO-DET, focusing on its pharmacological implications, mechanisms of action, and safety profile.

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.3 g/mol

- CAS Registry Number : 92292-84-7

- Purity : 98% HPLC

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₂ |

| Molecular Weight | 246.3 g/mol |

| CAS Registry Number | 92292-84-7 |

| Purity | 98% HPLC |

4-AcO-DET is believed to exert its effects primarily through interactions with serotonin receptors, particularly the 5-HT2A receptor, similar to other hallucinogenic compounds. This interaction is thought to mediate its psychoactive effects, leading to altered states of consciousness and perception. Additionally, research indicates that 4-AcO-DET may influence various cellular pathways:

- Receptor Binding : Acts as an agonist or antagonist at serotonin receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses.

- Cellular Pathways : Modulation of intracellular signaling pathways, including those involving phospholipase C and calcium release.

Psychoactive Properties

Studies have shown that 4-AcO-DET exhibits psychoactive effects akin to those of psilocin, a naturally occurring psychedelic compound. These effects include visual and auditory hallucinations, altered sensory perception, and changes in mood .

Cardiotoxicity

A significant concern regarding the use of 4-AcO-DET is its potential cardiotoxic effects. Research has demonstrated that it can prolong the QT interval on electrocardiograms (ECGs), indicating a risk for life-threatening arrhythmias. The cardiotoxicity appears to be linked to the compound's interaction with potassium channels, specifically the human ether-a-go-go-related gene (hERG) channel .

Case Studies

A study evaluating the cardiotoxic effects of 4-AcO-DET used several methodologies:

- MTT Assay : Determined cell viability in H9c2 cardiac cells.

- Electrocardiography (ECG) : Monitored QT intervals in Sprague-Dawley rats.

- hERG Assay : Assessed potassium channel inhibition in Chinese hamster ovary cells.

Findings indicated that both 4-AcO-DET and its analogs increased QT intervals significantly and inhibited hERG channels, raising concerns about their safety profile when used recreationally .

Comparative Analysis with Similar Compounds

The structural similarities between 4-AcO-DET and other tryptamines provide insight into their biological activities. Below is a comparison table highlighting notable compounds:

| Compound Name | Structure Type | Notable Effects |

|---|---|---|

| 4-Hydroxy-N,N-diethyltryptamine | Tryptamine | Psychoactive; lower cardiotoxicity |

| 4-Acetoxy-N,N-dimethyltryptamine | Tryptamine | Similar psychoactive properties |

| 5-Methoxy-N,N-diisopropyltryptamine | Tryptamine | Hallucinogenic; varied receptor activity |

The unique structural configuration of 4-AcO-DET contributes to its pronounced cardiotoxic effects compared to other similar compounds, necessitating careful evaluation of its therapeutic potential against its safety risks .

Properties

IUPAC Name |

[3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-18(5-2)10-9-13-11-17-14-7-6-8-15(16(13)14)20-12(3)19/h6-8,11,17H,4-5,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVVQJLTXBMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647359 | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135424-15-5 | |

| Record name | 1H-Indol-4-ol, 3-[2-(diethylamino)ethyl]-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135424-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-DET | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1135424155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-1H-indol-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETOXY-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U8799479 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key findings of the research paper regarding 3-(2-(Diethylamino)ethyl)-1H-indol-4-yl acetate?

A1: The research paper "Cardiotoxic effects of [3-[2-(diethylamino)ethyl]-1H-indol-4-yl] acetate and 3-[2-[ethyl(methyl)amino]ethyl]-1H-indol-4-ol: Short title: QT prolongation by 4-acetoxy-DET and 4-hydroxy-MET" [] investigates the cardiotoxic potential of this compound. While the abstract doesn't provide specific results, the title clearly indicates that the compound causes QT prolongation. QT prolongation is a serious cardiac effect that can lead to life-threatening arrhythmias. This finding suggests that this compound may pose significant cardiovascular risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.